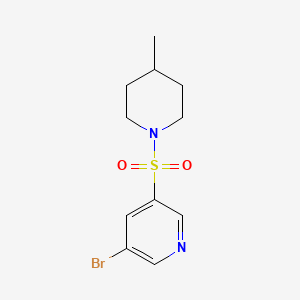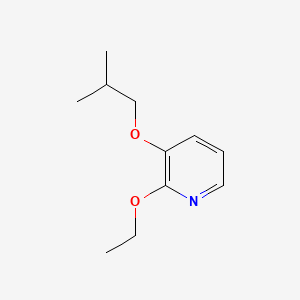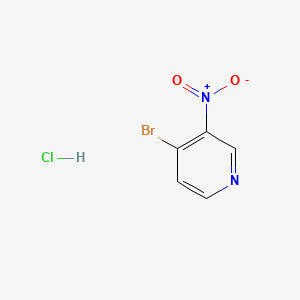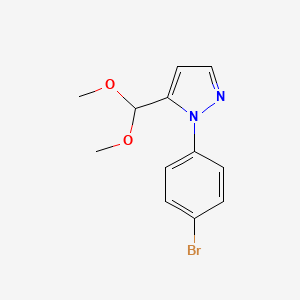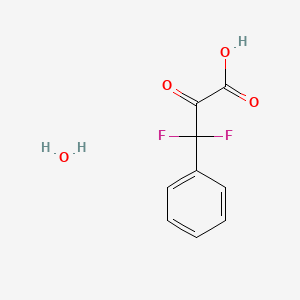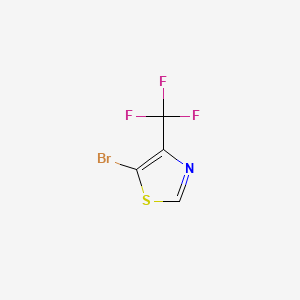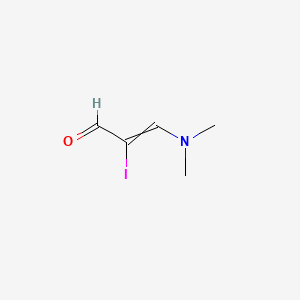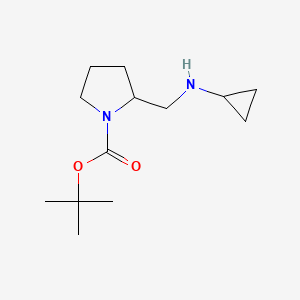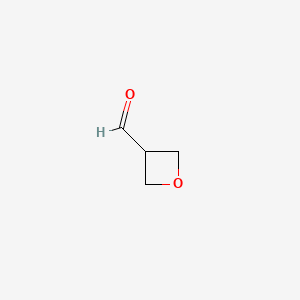
Oxétane-3-carbaldéhyde
Vue d'ensemble
Description
Oxetane-3-carbaldehyde is used in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives for the treatment of blood disorders . Its molecular formula is C4H6O2 .
Synthesis Analysis
A 4-pot telescoped procedure has been developed to prepare Oxetane-3-carbaldehyde using readily available starting materials . Classical homologation methods applied to oxetane-3-one proved challenging due to the sensitivity of the oxetane ring toward strongly oxidative, basic, and acidic conditions . A telescoped three-step sequence to functionalized spirocyclic oxetanes has been reported, involving Paternò–Büchi reactions between maleic acid derivatives and cyclic ketones .
Molecular Structure Analysis
The molecular structure of Oxetane-3-carbaldehyde is characterized by a four-membered oxetane ring. The molecular formula is C4H6O2, with an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .
Chemical Reactions Analysis
Oxetane-3-carbaldehyde can undergo various chemical reactions. For instance, under photoirradiation, a photocatalyst–quinuclidine system generates a radical in the α-position to the alcohol group, which is nucleophilic enough to add onto the vinyl sulfonium ion .
Physical and Chemical Properties Analysis
Oxetane-3-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 134.2±15.0 °C at 760 mmHg, and a vapor pressure of 8.2±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 42.3±13.9 °C .
Applications De Recherche Scientifique
Conception de médicaments et chimie médicinale
L'oxétane-3-carbaldéhyde est valorisé dans la conception de médicaments pour sa stabilité métabolique, sa rigidité et sa capacité d'accepteur de liaison hydrogène. Ces propriétés en font un bloc de construction attrayant pour la création de nouveaux composés pharmaceutiques avec une efficacité et une stabilité améliorées .
Défis de synthèse
La synthèse de l'this compound présente des défis importants en raison de la sensibilité du cycle oxétane aux conditions oxydantes, basiques et acides fortes. Surmonter ces défis est crucial pour les applications pratiques en synthèse chimique .
Réactions d'ouverture de cycle
La propension de l'this compound aux réactions d'ouverture de cycle en fait un composé précieux en chimie synthétique. Ces réactions peuvent être exploitées pour créer une variété de molécules complexes avec des applications potentielles dans différents domaines .
Influence sur les propriétés physicochimiques
Le cycle oxétane influence les propriétés physicochimiques des composés, faisant de l'this compound un motif stable en chimie médicinale. Son inclusion dans les candidats médicaments peut affecter la solubilité, la perméabilité et le comportement global des médicaments .
Synthèse par fonctionnalisation C-H d'alcool
Des progrès récents ont été réalisés dans la synthèse des oxétanes par fonctionnalisation C-H d'alcool. Cette méthode offre une nouvelle voie pour incorporer le cycle oxétane dans divers composés, élargissant son champ d'application .
Modèles structurels dans les composés médicamenteux
L'this compound contribue aux modèles structurels dans les composés médicamenteux. Sa présence peut influencer la conformation et l'interaction des médicaments avec les cibles biologiques, conduisant potentiellement à des traitements plus efficaces .
Mécanisme D'action
Target of Action
Oxetanes in general have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
Mode of Action
Oxetane-3-carbaldehyde, like other oxetanes, can act as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . This replacement can lead to improved interactions with target molecules, potentially enhancing their efficacy. The endocyclic oxygen atom in the oxetane ring structure has increased Lewis basicity and accessibility of the lone pairs, providing hydrogen bond acceptor capability comparable to that of ketones .
Biochemical Pathways
Oxetanes have been shown to be involved in various chemical reactions, such as the intramolecular williamson ether synthesis and light-mediated paternò–büchi [2+2] cycloaddition reaction . These reactions can lead to changes in the physicochemical properties of ‘drug-like’ molecules .
Pharmacokinetics
The incorporation of oxetane motifs in drug-like molecules has been demonstrated to often improve metabolic stability, solubility, and lipophilicity .
Result of Action
The use of oxetanes in medicinal chemistry has been associated with enhanced properties of target compounds, including improved metabolic stability, solubility, and lipophilicity .
Action Environment
The action of Oxetane-3-carbaldehyde, like other oxetanes, can be influenced by environmental factors. For instance, the stability of oxetanes is often dictated by their substitution pattern . Additionally, the formation of the oxetane ring from an epoxide requires a certain activation energy, indicating that temperature can influence the reaction .
Safety and Hazards
Orientations Futures
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Future directions include further exploration of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Oxetane-3-carbaldehyde are not fully explored. The oxetane ring can be formed through diol cyclization . Oxetane-3-carbaldehyde could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Oxetanes are known to have an influence on physicochemical properties and are used as a stable motif in medicinal chemistry . Therefore, it is plausible that Oxetane-3-carbaldehyde could have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Oxetanes are known for their propensity to undergo ring-opening reactions , which could potentially lead to changes in the effects of this compound over time.
Propriétés
IUPAC Name |
oxetane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCBRGMZDWYEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693535 | |
| Record name | Oxetane-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305207-52-6 | |
| Record name | Oxetane-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetane-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


